2-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-2-methylpropan-1-ol
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Overview
Description
2-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-2-methylpropan-1-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a methylideneamino group and a methylpropan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-2-methylpropan-1-ol typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-amino-2-methylpropan-1-ol. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-2-methylpropan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- (E)-[4-(Dimethylamino)phenyl]-vinylquinoxalines
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenylquinoxalines
Uniqueness
2-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-2-methylpropan-1-ol is unique due to its specific structural features, such as the presence of both dimethylamino and methylideneamino groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
25466-48-2 |
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Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylideneamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H20N2O/c1-13(2,10-16)14-9-11-5-7-12(8-6-11)15(3)4/h5-9,16H,10H2,1-4H3 |
InChI Key |
CPXACEKHIDXTOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N=CC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
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